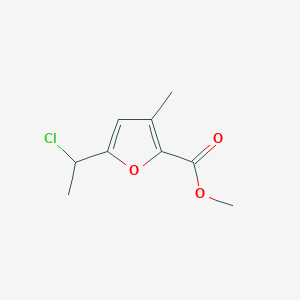
5-(1-cloroetil)-3-metilfurano-2-carboxilato de metilo
Descripción general
Descripción
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position, a carboxylate ester group at the 2-position, and a 1-chloroethyl group at the 5-position
Aplicaciones Científicas De Investigación
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate typically involves the chlorination of a precursor furan compound. One common method is the chlorination of ethyl 2-methylfuran-3-carboxylate at low temperatures, followed by esterification to form the desired methyl ester . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is typically carried out at temperatures around 0°C to ensure regioselectivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Major Products
The major products formed from these reactions include substituted furans, furanones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The furan ring’s electron-rich nature allows it to undergo electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups. Additionally, the ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Differing in the position of the methyl group on the furan ring.
Methyl 5-(1-chloroethyl)-3-ethylfuran-2-carboxylate: Featuring an ethyl group at the 3-position instead of a methyl group.
Propiedades
IUPAC Name |
methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-5-4-7(6(2)10)13-8(5)9(11)12-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDNHZRRFUVZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


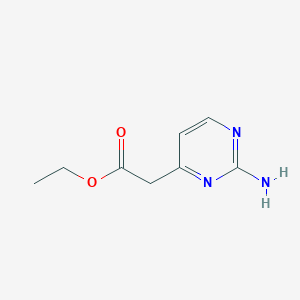
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)
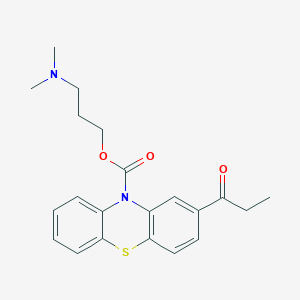


![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)
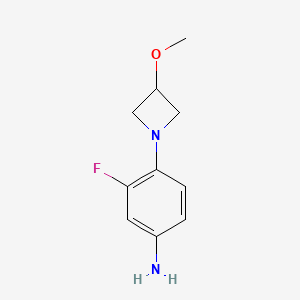
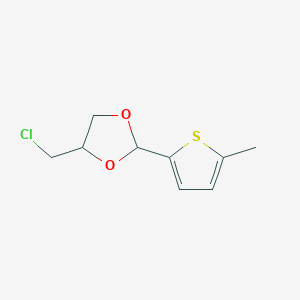
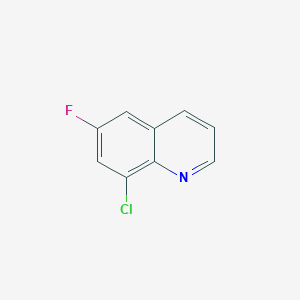
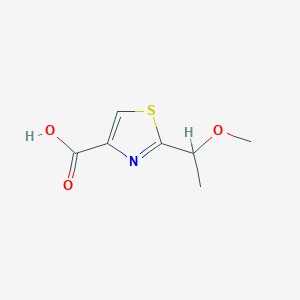
![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
